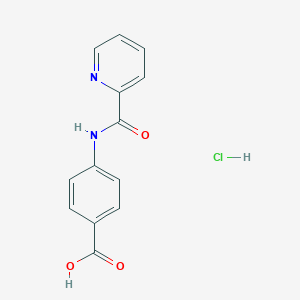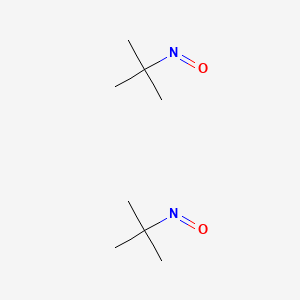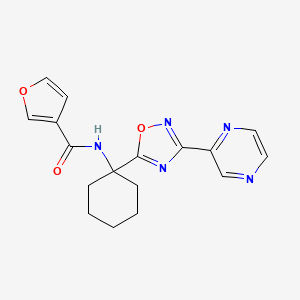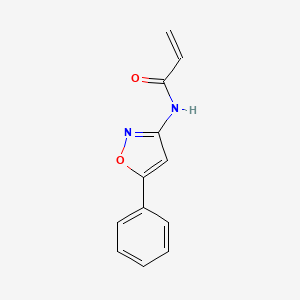![molecular formula C17H17N3OS B2416282 2-[(2,5-Dimethylphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896344-61-9](/img/structure/B2416282.png)
2-[(2,5-Dimethylphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-Dimethylphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound that belongs to the pyridotriazine family. It is a potential drug candidate with a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Packing
Research on triazine derivatives, such as the study by Insuasty et al. (2008), investigates the molecular dimensions and conformation of different triazine compounds, showing evidence of aromatic delocalization and distinct conformations adopted by substituents. Such studies are crucial for understanding the structural basis of triazine reactivity and interactions, potentially guiding the synthesis of new compounds with tailored properties (Insuasty et al., 2008).
Corrosion Inhibition
Triazine derivatives have been evaluated for their performance as corrosion inhibitors, demonstrating significant efficiency in protecting metals from corrosion in aggressive environments. For instance, Singh et al. (2018) explored the inhibition performance of triazine derivatives on mild steel corrosion, utilizing various analytical techniques to confirm the protective layer formation and adsorption behavior on metal surfaces (Singh et al., 2018).
Nonlinear Optical Materials
The structural and electronic properties of triazine derivatives make them candidates for applications in nonlinear optical materials. Research by Boese et al. (2002) on triazine-based compounds highlights their potential in developing materials for optical applications, with a focus on the crystal structures and hydrogen bonding patterns that contribute to their desirable properties (Boese et al., 2002).
Bioinorganic Chemistry
In bioinorganic chemistry, triazine compounds serve as ligands in metal complexes with potential biological applications. Abeydeera et al. (2018) synthesized sulfonated zinc-triazine complexes and explored their interaction with bovine serum albumin, demonstrating the complexes' potential for serum distribution via albumins (Abeydeera et al., 2018).
Eigenschaften
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11-6-7-12(2)14(9-11)10-22-16-18-15-13(3)5-4-8-20(15)17(21)19-16/h4-9H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJBIRJORIJKRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=O)N3C=CC=C(C3=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone](/img/structure/B2416202.png)


![methyl 4-methoxy-3-(N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2416206.png)




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2416213.png)
![N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2416219.png)
![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2416220.png)
